(-)-Conduritol B

Description

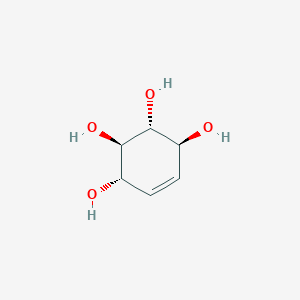

Structure

3D Structure

Properties

CAS No. |

25348-64-5 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1 |

InChI Key |

LRUBQXAKGXQBHA-UNTFVMJOSA-N |

SMILES |

C1=CC(C(C(C1O)O)O)O |

Isomeric SMILES |

C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)O |

Other CAS No. |

138258-55-6 |

Synonyms |

5-cyclohexene-1,2,3,4-tetrol conduritol A conduritol B conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer conduritol B, (1alpha,2beta,3beta,4alpha)-isomer conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer conduritol C |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action: (-)-Conduritol B & Conduritol B Epoxide (CBE)

This guide details the mechanism of action for (-)-Conduritol B and its pharmacologically dominant derivative, Conduritol B Epoxide (CBE) . While the alkene form (Conduritol B) acts as a competitive inhibitor, the epoxide form (CBE) is the industry-standard "suicide substrate" used to model lysosomal storage disorders.

A Technical Guide for Drug Development & Lysosomal Biology [1]

Executive Summary

(-)-Conduritol B is a cyclic polyol (cyclitol) that functions as a structural mimic of D-glucose. Its primary utility in modern research lies in its epoxide derivative, Conduritol B Epoxide (CBE) , a potent, irreversible, active-site-directed inhibitor of Acid

By covalently binding to the catalytic nucleophile of GCase, CBE creates a "chemical knockout" of the enzyme, inducing the accumulation of glucosylceramide (GlcCer). This mechanism is the gold standard for generating phenotypic models of Gaucher Disease (GD) and Parkinson’s Disease (PD) in vitro and in vivo.

Key Mechanistic Features:

-

Target: Lysosomal Acid

-Glucosidase (EC 3.2.1.45). -

Mode of Inhibition: Mechanism-Based Inactivation ("Suicide Inhibition").

-

Binding Kinetics: Time-dependent, irreversible covalent modification.

-

Selectivity: High affinity for GBA1; off-target inhibition of GBA2 and

-glucosidase occurs only at high concentrations (>100 µM).

Chemical Identity & Structural Basis

To understand the mechanism, one must distinguish between the scaffold and the warhead.

| Feature | (-)-Conduritol B (Alkene) | Conduritol B Epoxide (CBE) |

| Structure | Cyclohex-5-ene-1,2,3,4-tetrol | 1,2-anhydro-myo-inositol |

| Role | Competitive Inhibitor | Irreversible Inactivator |

| Mechanism | Transition State Mimicry | Active Site Alkylation |

| Stability | Stable | Reactive Electrophile |

Stereochemical Mimicry

The hydroxyl configuration of (-)-Conduritol B aligns spatially with the hydroxyls of D-glucose at positions C2, C3, and C4.

-

Substrate Mimicry: The enzyme recognizes the conduritol ring as a glucosyl cation.

-

Transition State Analogy: The unsaturated double bond (in the alkene) or the epoxide ring (in CBE) forces the ring into a half-chair or boat conformation, mimicking the oxocarbenium ion transition state of glycoside hydrolysis.

Mechanism of Action: The "Suicide" Attack

The inhibition of GCase by CBE is not a simple equilibrium event; it is a multi-step catalytic catastrophe for the enzyme.

The Active Site Environment

Human GCase employs a double-displacement mechanism involving two key catalytic residues:

-

Glu340 (Nucleophile): Attacks the anomeric carbon.

-

Glu235 (Acid/Base): Protonates the leaving group.

Step-by-Step Inactivation Pathway

-

Recognition & Binding (

): CBE enters the GCase active site. The hydroxyl groups form hydrogen bonds with the enzyme's specificity pocket, positioning the epoxide ring directly above the catalytic nucleophile (Glu340). -

Nucleophilic Attack (

): The carboxylate oxygen of Glu340 attacks the epoxide carbon (analogous to the anomeric carbon of glucose). -

Ring Opening & Alkylation: The epoxide ring opens, likely assisted by protonation from Glu235 . This results in the formation of a stable ester bond between the inhibitor and the enzyme.

-

Dead-End Complex: Unlike a natural substrate, the resulting covalent adduct cannot be hydrolyzed. The enzyme is permanently "tagged" and deactivated.

Visualization of Signaling & Inhibition

The following diagram illustrates the kinetic pathway of GCase inhibition by CBE compared to natural substrate hydrolysis.

Figure 1: Kinetic bifurcation of GCase activity. The natural cycle (top) regenerates the enzyme, while CBE (bottom) traps it in a covalent dead-end.

Experimental Protocols for Researchers

Protocol A: Determination of Inhibition Constants ( and )

To validate the mechanism in a new biological system, you must distinguish between reversible and irreversible inhibition.

Reagents:

-

Recombinant human GCase (Imiglucerase or Velaglucerase alfa).

-

Substrate: 4-Methylumbelliferyl

-D-glucopyranoside (4-MU-Glc). -

Inhibitor: Conduritol B Epoxide (CBE).[1][2][3][4][5][6][7][8][9][10]

Workflow:

-

Incubation: Incubate GCase with varying concentrations of CBE (0, 1, 5, 10, 50, 100 µM) in citrate-phosphate buffer (pH 5.2).

-

Time Points: Aliquot samples at

minutes. -

Dilution: Immediately dilute aliquots 100-fold into buffer containing saturating substrate (3 mM 4-MU-Glc) to stop further binding.

-

Measurement: Measure fluorescence (Ex 365 nm / Em 445 nm) to determine residual enzyme activity.

-

Analysis: Plot

vs. Time. The slope gives-

Plot

vs. [CBE] to determine

-

Protocol B: Induction of "Chemical Gaucher" Model in Cell Culture

This protocol generates a validated lysosomal storage phenotype in SH-SY5Y or fibroblast cells.

-

Seeding: Seed cells at 50% confluency in DMEM + 10% FBS.

-

Treatment: Treat cells with 50–100 µM CBE .

-

Note: CBE is stable in media for ~24-48 hours. Replenish every 2 days for long-term inhibition.

-

-

Incubation: Maintain for 7–14 days.

-

Validation:

-

LysoTracker Red: Observe lysosomal enlargement (phenotypic marker).

-

LC-MS/MS: Quantify accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (Lyso-Gb1).

-

Western Blot: Check for upregulation of

-synuclein (Parkinson's link).

-

Quantitative Data Summary

The following table summarizes the inhibitory potency of CBE across relevant enzymes. Note the selectivity window for GBA1.

| Enzyme Target | Source | IC50 / Ki | Inhibition Type |

| Acid | Human (Recombinant) | IC50: 4.2 - 9.5 µM | Irreversible |

| Acid | Murine (Brain) | Ki: ~50 µM | Irreversible |

| Non-lysosomal GCase (GBA2) | Human | IC50: > 100 µM | Reversible/Mixed |

| Cytosolic | Mammalian | Insensitive | N/A |

| Lysosomal | IC50: ~100 µM | Competitive |

Data Source: Compiled from Tocris Bioscience and kinetic studies [1, 2].

Applications in Drug Development

-

Chaperone Screening: CBE-treated cells are used to screen for Pharmacological Chaperones (e.g., Ambroxol) that can refold mutant GCase. The CBE creates a "stress test" baseline.

-

Substrate Reduction Therapy (SRT): Used to validate inhibitors of Glucosylceramide Synthase (GCS). If an SRT drug works, it should prevent GlcCer accumulation even in the presence of CBE.

-

Neurodegeneration Research: CBE mice exhibit

-synuclein aggregation, linking lysosomal dysfunction to Parkinsonian pathology.

References

-

Tocris Bioscience. "Conduritol B epoxide: Biological Activity and Chemical Properties." Catalog No. 5396. Link

-

Premkumar, L., et al. "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide.[8] Implications for Gaucher disease." Journal of Biological Chemistry, 280(25), 23815-23819.[8] Link

-

Kuo, C.L., et al. "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." FEBS Journal, 286(3), 584-600. Link

-

Santa Cruz Biotechnology. "Conduritol B Epoxide (CBE) Product Information." sc-201356. Link

-

MedChemExpress. "Conduritol B epoxide: GCase Inhibitor Mechanism and Protocols." Link

Sources

- 1. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conduritol B epoxide 6090-95-5 [sigmaaldrich.com]

- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Human acid-beta-glucosidase covalently bound to conduritol B epoxide - Proteopedia, life in 3D [proteopedia.org]

- 9. apexbt.com [apexbt.com]

- 10. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (-)-Conduritol B Epoxide in Glycobiology and Lysosomal Storage Disease Research: A Technical Guide

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on the multifaceted applications of (-)-Conduritol B, with a primary focus on its epoxide derivative, Conduritol B Epoxide (CBE). We will delve into its fundamental mechanism of action, its critical role in modeling lysosomal storage diseases like Gaucher disease, its utility as a chemical probe in glycobiology, and its foundational importance in the development of novel therapeutics.

Introduction: Unveiling the Power of a Cyclitol Epoxide

(-)-Conduritol B is a polyhydroxylated cyclohexene, a member of the conduritol family of natural products. However, it is its synthetic derivative, Conduritol B Epoxide (CBE), that has garnered significant attention in the scientific community. CBE is a potent, mechanism-based, and irreversible inhibitor of β-glucosidases, a class of enzymes responsible for hydrolyzing β-glycosidic linkages.[1][2] Its structural resemblance to glucose allows it to specifically target the active site of these enzymes.[1] This unique property has made CBE an indispensable tool for studying the pathophysiology of diseases where β-glucosidase activity is compromised and for exploring the broader functions of these enzymes in cellular processes.

Mechanism of Action: A Covalent Embrace

The inhibitory prowess of CBE lies in its ability to form a stable, covalent bond with a key catalytic residue within the active site of β-glucosidases.[3] Specifically, the epoxide ring of CBE is susceptible to nucleophilic attack by the catalytic glutamate or aspartate residue of the enzyme. This reaction leads to the opening of the epoxide ring and the formation of a covalent ester linkage between the inhibitor and the enzyme, thereby permanently inactivating it.[4]

The crystal structure of human acid β-glucosidase (glucocerebrosidase, GBA) in complex with CBE has confirmed that the inhibitor binds to the catalytic nucleophile, Glu340.[4][5] This irreversible binding effectively blocks the enzyme's ability to process its natural substrates.[1][3]

Sources

- 1. beta-glucosidase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. apexbt.com [apexbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human acid-beta-glucosidase covalently bound to conduritol B epoxide - Proteopedia, life in 3D [proteopedia.org]

Technical Guide: Discovery, Mechanism, and Synthesis of (-)-Conduritol B

Executive Summary

(-)-Conduritol B is a chiral cyclitol (cyclohex-5-ene-1,2,3,4-tetrol) of paramount importance in lysosomal biology. Unlike its meso-counterparts (Conduritol A and D), the B-isomer possesses unique stereochemical vectors that allow it to mimic the transition state of glucosylceramide hydrolysis. Its epoxide derivative, Conduritol B Epoxide (CBE) , is the industry-standard irreversible inhibitor of acid

This guide synthesizes the historical discovery of the conduritol class with modern, scalable synthetic methodologies. We move beyond basic isolation to explore the chemoenzymatic strategies that define current high-purity production, specifically focusing on lipase-mediated kinetic resolution and microbial arene oxidation.

Molecular Profile & Therapeutic Mechanism

The Biological Target: GCase Inhibition

The primary utility of (-)-Conduritol B lies in its ability to competitively inhibit glycosidases. However, its electrophilic derivative, CBE, functions as a "suicide substrate" for GCase (EC 3.2.1.45).

-

Mechanism: CBE binds to the GCase active site. The enzyme's catalytic nucleophile (glutamate residue) attacks the epoxide ring.

-

Result: Formation of a stable covalent ester bond, permanently inactivating the enzyme.

-

Application: This inhibition creates a phenocopy of Gaucher Disease in cellular and animal models by inducing the accumulation of glucosylceramide.

Structural Stereochemistry

Conduritol B is one of six stereoisomers (A–F).

-

IUPAC: (1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol.

-

Chirality: Unlike A and D (meso), B is chiral. The (-)-enantiomer is the biologically relevant species for specific glycosidase interactions.

Figure 1: Mechanism of irreversible inactivation of GCase by Conduritol B Epoxide.[1]

Strategic Synthesis: The Chemoenzymatic Paradigm

While historical isolation from Marsdenia condurango bark provided the first samples (primarily Conduritol A), modern drug development requires enantiopure (-)-Conduritol B. Chemical synthesis from the "chiral pool" (e.g., L-quebrachitol) is possible but often lengthy.

We present two superior methodologies:

-

Microbial Arene Oxidation (The Hudlicky Route): High atom economy, green chemistry.

-

Lipase-Mediated Kinetic Resolution (The Kwon Strategy): High enantiomeric excess (ee), scalable.

Method A: Microbial Arene Oxidation

This route utilizes the metabolic machinery of Pseudomonas putida (strain 39/D) to convert benzene or halobenzenes into cis-dihydrodiols. This is a "blue-sky" approach that introduces chirality into an achiral starting material.

-

Precursor: Bromobenzene.

-

Enzyme: Toluene dioxygenase (TDO).

-

Key Intermediate: (1S, 2S)-cis-dihydrodiol.

-

Transformation: The diol is protected, subjected to singlet oxygen (

) photooxygenation, and reduced. -

Note: Direct synthesis of the B-isomer via this route requires careful stereochemical manipulation (often inversion) as the natural oxidative pathway favors Conduritol E or A.

Method B: Lipase-Mediated Kinetic Resolution (Recommended)

For the specific production of (-)-Conduritol B , the unified strategy developed by Kwon and Chung is the most robust protocol for laboratory and pilot-scale synthesis. It relies on the selective hydrolysis of a racemic diacetate precursor.

The Workflow

-

Starting Material: myo-Inositol (abundant, cheap).

-

Intermediate: Racemic Conduritol B tetraacetate or diacetate.

-

Resolution: Candida antarctica Lipase B (CAL-B, Novozym 435) selectively hydrolyzes the (+)-isomer ester, leaving the desired (-)-isomer ester intact (or vice-versa depending on solvent/acyl donor).

Figure 2: Chemoenzymatic synthesis of (-)-Conduritol B via Lipase Resolution.

Detailed Experimental Protocol

Target: Synthesis of (-)-Conduritol B via Enzymatic Resolution of Racemic Diacetate. Source Validation: Adapted from Kwon et al. (Org.[2] Lett.) and complementary protocols for cyclitol resolution.

Reagents & Equipment

-

Substrate: (±)-1,4-Di-O-acetyl-conduritol B (prepared from myo-inositol via zinc reduction).

-

Biocatalyst: Novozym 435 (immobilized Candida antarctica Lipase B).[2]

-

Solvent: Diisopropyl ether (anhydrous) or Phosphate Buffer (pH 7.0) depending on hydrolysis vs. transesterification mode.

-

Apparatus: Orbital shaker (incubator) set to 30–35°C.

Step-by-Step Methodology

Step 1: Preparation of Racemic Precursor

-

Reflux myo-inositol (10.0 g) in a mixture of acetic anhydride and acetic acid with zinc dust for 4 hours.

-

Filter the zinc residue and concentrate the filtrate in vacuo.

-

Purify the resulting solid to obtain racemic Conduritol B peracetate.

-

Selectively deprotect (Zemplén conditions) to obtain the diol or use the diacetate form for resolution.

Step 2: Enzymatic Kinetic Resolution (The Critical Step)

-

Dissolve racemic Conduritol B diacetate (1.0 eq) in diisopropyl ether (0.1 M concentration).

-

Add vinyl acetate (3.0 eq) as the irreversible acyl donor (if performing acylation of the diol) OR add Phosphate Buffer (if hydrolyzing the acetate).

-

Preferred Route: Hydrolysis of the peracetate often yields higher selectivity. Suspend the racemic peracetate in Phosphate Buffer (pH 7.0) with 10% acetone as co-solvent.

-

-

Add Novozym 435 (50% w/w relative to substrate).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) or GC. Stop the reaction when conversion reaches exactly 50% (kinetic limit).

Step 3: Workup and Purification

-

Filter off the enzyme beads (can be washed and reused).

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Dry combined organics over

and concentrate. -

Separation: The reaction mixture now contains the unreacted (-)-diacetate (desired) and the hydrolyzed (+)-diol (undesired). Separate these via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

Step 4: Final Deprotection

-

Dissolve the isolated (-)-diacetate in MeOH.

-

Add catalytic NaOMe (pH 9-10).

-

Stir for 1 hour at RT.

-

Neutralize with Amberlite IR-120 (H+) resin.

-

Filter and concentrate to yield pure (-)-Conduritol B .

Analytical Characterization (Data Summary)

To ensure the integrity of the synthesized compound, compare analytical data against established standards.

| Parameter | Specification | Notes |

| Physical State | White crystalline solid | Hygroscopic |

| Melting Point | 178 – 180 °C | Sharp melting point indicates high purity |

| Optical Rotation | ( | |

| 1H NMR | In | |

| Mass Spectrometry | Consistent with formula |

References

-

Discovery & Biological Activity

-

Legler, G. (1973). "Active site directed inhibitors of glycosidases." Molecular and Cellular Biochemistry. Link

-

Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[3] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." American Journal of Human Genetics. Link

-

-

Chemoenzymatic Synthesis (Microbial)

-

Hudlicky, T., et al. (1996). "Modern Synthetic Methods Using Whole Cells and Enzymes." Chemical Reviews. Link

-

-

Unified Lipase Resolution Strategy

-

Kwon, Y. U., & Chung, S. K. (2001). "A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers." Organic Letters. Link

-

-

Gaucher Disease Modeling

-

Vardi, A., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide...". The FEBS Journal. Link

-

Sources

- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers via Enzymatic Resolution and Stereospecific Transformation | BioCrick News Center [biocrick.com]

- 3. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Conduritol B structure and stereochemistry

Structure, Stereochemistry, and Chemo-Enzymatic Synthesis

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Structural Biologists Version: 1.0[1]

Executive Summary

(-)-Conduritol B is a chiral cyclitol (cyclohex-5-ene-1,2,3,4-tetrol) structurally analogous to D-glucose.[1] While its epoxide derivative, Conduritol B Epoxide (CBE) , is widely recognized as an irreversible suicide inhibitor of

This guide provides a rigorous analysis of the stereochemical identity of (-)-Conduritol B, distinguishing it from its diastereomers (Conduritols A-F), and details the "Gold Standard" chemo-enzymatic synthesis route that ensures enantiomeric purity—a critical requirement for biological efficacy.

Structural Anatomy & Stereochemistry[2]

Stereochemical Definition

The generic term "Conduritol" refers to cyclohex-5-ene-1,2,3,4-tetrol.[1] There are six diastereomers (A–F).[2] Conduritol B is defined by the relative configuration 1,2,4/3 .[1] This nomenclature indicates that the hydroxyl groups at positions 1, 2, and 4 are cis to each other, while the hydroxyl at position 3 is trans relative to its neighbors.[1]

-

IUPAC Name: (1S, 2R, 3R, 4S)-cyclohex-5-ene-1,2,3,4-tetrol (for the (-)-enantiomer derived from microbial oxidation).[1]

-

Conformation: In solution, the cyclohexene ring adopts a half-chair (

or

The Enantiomeric Distinction

Unlike Conduritol A (meso compound), Conduritol B is chiral.[1]

-

(-)-Conduritol B: The biologically active L-chiro-inositol derivative mimic.[1]

-

(+)-Conduritol B: The enantiomer, typically showing significantly reduced or null affinity for mammalian

-glucosidases.[1]

Critical Note on Nomenclature: Researchers must distinguish between the alkene (Conduritol B) and the epoxide (CBE).

-

(-)-Conduritol B (Alkene): Reversible, competitive inhibitor (

mM range).[1] Used as a chemical chaperone. -

Conduritol B Epoxide (Oxirane): Irreversible, covalent inhibitor.[1][3][4] Used to induce lysosomal storage phenotypes.

Synthesis: The Chemo-Enzymatic Route

To obtain optically pure (-)-Conduritol B, the classical chemical synthesis from benzene (which yields racemates) is inferior to the chemo-enzymatic approach using Pseudomonas putida or recombinant E. coli expressing Toluene Dioxygenase (TDO). This route establishes the absolute configuration at the very first step.

Pathway Visualization

Figure 1: Chemo-enzymatic synthesis of (-)-Conduritol B.[1] The chirality is installed enzymatically in the first step.

Detailed Protocol

Step 1: Enantioselective Dihydroxylation

-

Reagent: E. coli JM109 (pDTG601) expressing Toluene Dioxygenase.

-

Substrate: Benzene.

-

Conditions: Fermentation at 30°C, pH 7.0.

-

Mechanism: TDO inserts molecular oxygen across a double bond in a syn fashion.

-

Product: (1S, 2R)-cis-1,2-dihydroxy-3,5-cyclohexadiene.[1]

-

Why this step? This establishes the (1S, 2R) stereocenters with >98% enantiomeric excess (ee).[1]

Step 2: Protection

-

Reagent: 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (cat.).[1]

-

Conditions: Room temperature, anhydrous acetone.

-

Outcome: Formation of the acetonide protects the cis-diol and locks the conformation, directing the stereochemistry of subsequent additions.

Step 3: Stereoselective Epoxidation

-

Reagent: m-Chloroperbenzoic acid (mCPBA).[1]

-

Conditions: CH2Cl2, 0°C.[1]

-

Causality: The acetonide group sterically hinders the syn face. The epoxidation occurs exclusively on the anti face relative to the acetonide.

-

Intermediate: anti-1,2-anhydro-3,4-O-isopropylidene-conduritol.[1]

Step 4: Hydrolysis (Epoxide Opening)

-

Reagent: 1M H2SO4 or TFA/Water.

-

Conditions: Reflux or 60°C.

-

Mechanism: Acid-catalyzed opening of the epoxide. The nucleophile (water) attacks in a trans-diaxial manner.

-

Result: This inversion at the site of attack generates the specific (1,2,4/3) relative configuration of Conduritol B.

Spectroscopic Characterization

Verification of the structure relies on Nuclear Magnetic Resonance (NMR).[5] The symmetry (or lack thereof) and coupling constants (

Proton NMR ( H) Data (D O, 400 MHz)

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Structural Assignment |

| H-5, H-6 | 5.60 - 5.75 | Multiplet (dd) | Vinylic protons (Alkene) | |

| H-1, H-4 | 4.15 - 4.25 | Multiplet | Allylic carbinol protons | |

| H-2, H-3 | 3.50 - 3.65 | dd | Homoallylic carbinol protons |

Interpretation:

-

The vinylic signal at ~5.7 ppm confirms the presence of the double bond (distinguishing from inositols).

-

The coupling constant

Hz indicates a trans-diaxial relationship between H2 and H3, characteristic of the Conduritol B configuration (1,2-cis, 2,3-trans).[1]

Carbon NMR ( C) Data[1]

| Position | Chemical Shift ( | Assignment |

| C-5, C-6 | 128.5 - 130.0 | Alkene carbons |

| C-1, C-4 | 72.0 - 73.5 | Allylic C-OH |

| C-2, C-3 | 74.5 - 76.0 | Homoallylic C-OH |

Biological Mechanism of Action[5]

The structural utility of (-)-Conduritol B lies in its ability to mimic the transition state of glucosidase cleavage.

Mode of Binding

Unlike the epoxide (CBE), which contains an electrophilic trap, (-)-Conduritol B binds reversibly.[1]

Figure 2: Differential binding modes.[1] (-)-Conduritol B acts as a reversible chaperone, whereas CBE forms a permanent covalent bond.[1]

The Chaperone Effect

In Gaucher's disease, mutations (e.g., N370S) cause GCase to misfold in the ER, leading to degradation.[1]

-

Binding: (-)-Conduritol B binds the misfolded enzyme in the ER at neutral pH.

-

Stabilization: This binding stabilizes the correct tertiary structure, allowing trafficking to the lysosome.

-

Release: In the acidic environment of the lysosome (pH < 5.0), the affinity of (-)-Conduritol B decreases, or the high concentration of substrate (glucosylceramide) displaces the inhibitor, restoring enzymatic activity.

References

-

Hudlicky, T., et al. (1999).[1] Enzymatic dihydroxylation of aromatics in enantioselective synthesis: Expanding the chiral pool. Aldrichimica Acta.

-

Premkumar, L., et al. (2005).[1] X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide.[1][3] Journal of Biological Chemistry.

-

Chang, H.H., et al. (2006).[1] Chemical chaperones for the treatment of lysosomal storage diseases. IUBMB Life.

-

Balci, M., et al. (2012).[1] Conduritols and related compounds.[2][4][6][7][8] Chemical Reviews.

-

Steet, R.A., et al. (2006).[1][7] The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in fibroblasts from a patient with Gaucher disease. PNAS. (Context on chaperone mechanism vs CBE).

Sources

- 1. Conduritol A | C6H10O4 | CID 10290861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conduritol B | C6H10O4 | CID 136345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Biological Activity of Conduritol Derivatives: A Technical Guide

Executive Summary Conduritol derivatives, specifically cyclitol epoxides and amines, represent a cornerstone class of small molecules in glycobiology and lysosomal storage disease research. Their structural homology to the transition state of glycosidic bond hydrolysis allows them to act as highly potent glycosidase inhibitors. This guide dissects the biological activity of these derivatives, focusing on Conduritol B Epoxide (CBE) as the gold-standard tool for modeling Gaucher disease, while exploring the emerging therapeutic potential of amino-conduritols (conduramines) as chemical chaperones.

Structural Basis of Inhibition[1]

The core scaffold of these derivatives is conduritol (cyclohex-5-ene-1,2,3,4-tetrol), an unsaturated cyclic polyol. The biological activity is strictly dictated by stereochemistry and functional group substitution at the alkene bond.

Stereochemical Classes

There are six stereoisomers of conduritol (A through F). Biological relevance is determined by how closely the hydroxyl configuration mimics specific monosaccharides:

-

Conduritol B: Mimics

-D-glucose.[1][2] The epoxide derivative (CBE) is a specific inhibitor of -

Conduritol A: Mimics

-D-galactose. -

Conduritol C: Mimics

-D-glucose.

The Warhead: Epoxide vs. Amine

-

Epoxides (e.g., CBE): Act as irreversible suicide substrates . The epoxide ring creates electrophilic strain, reacting covalently with the enzyme's active site nucleophile.

-

Amines (Conduramines): Act as reversible competitive inhibitors . The protonated amine at physiological pH mimics the oxocarbenium ion positive charge of the transition state, binding via electrostatic interactions rather than covalent modification.

Mechanism of Action: The Epoxide Trap

The defining biological activity of CBE is its ability to permanently inactivate Glucocerebrosidase (GCase/GBA1). This mechanism is distinct from competitive inhibition and forms the basis of its utility in disease modeling.

The "Suicide" Mechanism

GCase utilizes a double-displacement mechanism involving two critical residues: a catalytic nucleophile (Glu340 in human GCase) and a general acid/base (Glu235).

-

Recognition: CBE enters the active site, mimicking the conformation of the glucosyl cation.

-

Attack: The carboxylate of Glu340 performs a nucleophilic attack on the epoxide ring (specifically at C1 or C4).

-

Ring Opening: The epoxide ring opens, often assisted by protonation from the general acid (Glu235).

-

Covalent Capture: A stable ester bond forms between the enzyme and the inhibitor. The enzyme is now permanently "dead" and cannot process its natural substrate, Glucosylceramide (GlcCer).

Visualization: Mechanism of Inactivation

Figure 1: The irreversible inactivation of GCase by CBE. The enzyme's catalytic nucleophile attacks the epoxide warhead, forming a permanent covalent bond.

Conduritol B Epoxide (CBE) & Gaucher Disease Modeling[4][5][6][7]

CBE is not a drug; it is a phenotypic generator . By chemically inhibiting GCase, CBE induces a rapid onset of lysosomal storage pathology in wild-type cells or animals, creating a "chemical phenocopy" of Gaucher Disease.

The CBE Mouse Model

Systemic administration of CBE to mice creates a versatile model for Neuronopathic Gaucher Disease (nGD).

-

Dosage: 25–100 mg/kg/day (i.p.).

-

Phenotype: Rapid accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) in the brain.

-

Pathology: Microglial activation, astrogliosis, and neuronal loss in the substantia nigra and cortex.

-

Utility: Unlike genetic knockouts (which are often lethal at birth), CBE models allow for temporal control over disease onset, making them ideal for testing neuroprotective drugs.

Cellular Models (SH-SY5Y)

In vitro, CBE is used to induce lysosomal dysfunction in dopaminergic cell lines to study the link between GCase deficiency and Parkinson’s Disease (PD).

-

Concentration: 50–200 µM CBE.

-

Duration: 24–72 hours.

-

Result: ~95% reduction in GCase activity, accumulation of oxidized dopamine, and

-synuclein aggregation.

Emerging Derivatives: Chaperones & Probes

While CBE is a "destroyer" of enzyme activity, newer conduritol derivatives are being designed as "rescuers" or "detectors."

Conduramines as Chemical Chaperones

In genetic Gaucher disease (e.g., N370S mutation), the enzyme is catalytically competent but misfolds in the ER, leading to premature degradation.

-

Mechanism: Reversible competitive inhibitors (like N-alkylated conduramines) bind to the active site in the ER, thermodynamically stabilizing the folded state.

-

Trafficking: The stabilized enzyme-chaperone complex traffics to the lysosome.[3]

-

Release: The acidic pH of the lysosome and the high concentration of natural substrate (GlcCer) displace the inhibitor, restoring enzyme activity.

-

Key Derivative: Conduramine B-1 and its N-alkylated analogs.

Activity-Based Probes (ABPs)

To visualize active GCase in live cells, researchers use Conduritol Aziridines .

-

Structure: The epoxide oxygen of CBE is replaced by a nitrogen (aziridine) linked to a fluorophore (e.g., BODIPY or Cy5).

-

Activity: The aziridine reacts covalently with Glu340 (like CBE) but tags the enzyme with a fluorescent marker. This allows for "Activity-Based Protein Profiling" (ABPP) to quantify active enzyme levels rather than just total protein.

Experimental Protocols

Protocol A: In Vitro -Glucosidase Inhibition Assay (4-MUG)

This assay quantifies the

Reagents:

-

Substrate: 4-Methylumbelliferyl

-D-glucopyranoside (4-MUG). -

Buffer: Citrate-Phosphate buffer (pH 5.2) with 0.25% Sodium Taurocholate and 0.1% Triton X-100 (detergents are critical for GCase activity).

-

Stop Solution: 0.2 M Glycine-NaOH (pH 10.7).

Workflow:

-

Preparation: Dilute recombinant GCase (e.g., Cerezyme) to 0.5 nM in Buffer.

-

Incubation: Mix 10 µL Enzyme + 10 µL Conduritol Derivative (variable conc). Incubate 30 min at 37°C.

-

Reaction: Add 20 µL 4-MUG (3 mM). Incubate 30 min at 37°C.

-

Termination: Add 150 µL Stop Solution. (High pH deprotonates 4-MU, maximizing fluorescence).

-

Readout: Measure fluorescence (Ex 365 nm / Em 445 nm).

-

Analysis: Plot % Activity vs. Log[Inhibitor] to determine

.

Protocol B: Generating a Cellular Gaucher Model

Objective: Induce lysosomal storage phenotype in SH-SY5Y neuroblastoma cells.

Workflow Visualization:

Figure 2: Workflow for establishing a CBE-induced Gaucher disease model in cell culture.

Step-by-Step:

-

Seeding: Plate SH-SY5Y cells in DMEM/F12 media. Allow 24h adhesion.

-

Induction: Replace media with fresh media containing 100 µM CBE .

-

Note: CBE is stable in media; daily replacement is not strictly necessary but recommended for >48h experiments.

-

-

Control: Treat parallel wells with vehicle (PBS/DMSO).

-

Validation:

-

Enzymatic: Lyse cells and perform Protocol A. Expect <10% residual activity.

-

Phenotypic: Stain with LysoTracker Red. CBE-treated cells should show enlarged lysosomes (increased fluorescence intensity).

-

Viability: Perform MTT assay. CBE should inhibit the enzyme without causing massive cell death (<20% toxicity) in this timeframe.

-

Comparative Data: Conduritol Derivatives

| Derivative | Target Enzyme | Mechanism | Primary Application | |

| Conduritol B Epoxide (CBE) | GCase ( | Irreversible (Covalent) | Gaucher Disease Modeling | |

| Conduritol B Aziridine | GCase | Irreversible (Covalent) | High potency | Activity-Based Profiling (ABPP) |

| Conduramine B-1 | GCase / | Reversible (Competitive) | Chemical Chaperone Research | |

| Bromoconduritol B | Irreversible | Variable | Active Site Mapping | |

| Cyclophellitol | GCase & GBA2 | Irreversible | Highly Potent Inhibitor/Probe |

Note: Cyclophellitol is a saturated derivative (cyclohexane) often grouped with conduritols due to structural similarity and mechanism.

References

-

Mechanism of CBE Inactivation: Premkumar, L., et al. (2005). "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide."[4] Journal of Biological Chemistry.

-

CBE Gaucher Mouse Model: Vardi, A., et al. (2016). "Delineating the role of glucocerebrosidase in Parkinson disease using a mouse model." Neurology Genetics.

-

Chemical Chaperones: Sawkar, A. R., et al. (2002). "Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease."[3][5] Proceedings of the National Academy of Sciences.

-

Activity-Based Probes: Kallemeijn, W. W., et al. (2012). "Activity-based protein profiling of Gaucher disease-associated beta-glucosidases." Angewandte Chemie International Edition.

-

Conduramine Synthesis & Activity: Trost, B. M., & Pulley, S. R. (1995). "On the flexibility of allylic sulfones as control elements for cellular function: synthesis of conduramines." Journal of the American Chemical Society.

Sources

- 1. Structure-activity relationships in aminocyclopentitol glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. Gaucher disease-associated glucocerebrosidases show mutation-dependent chemical chaperoning profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Conduritol B Epoxide: A Technical Guide to Mechanism and Application

This guide serves as a definitive technical resource for the application of (-)-Conduritol B Epoxide (CBE) in glycobiology, specifically within the context of lysosomal storage disorders and neurodegenerative disease modeling.

Executive Summary

(-)-Conduritol B Epoxide (CBE) is a cyclitol derivative that functions as a potent, irreversible, active-site-directed inhibitor of

This guide details the structural mechanism of CBE, its differential specificity between GBA1 and GBA2, and validated protocols for its use in in vitro and in vivo models.

Chemical Biology & Mechanism of Action

Structural Homology and Binding

CBE is an epoxide derivative of myo-inositol. Its structure mimics the oxocarbenium ion transition state of glucosylceramide hydrolysis. The efficacy of CBE relies on its electrophilic epoxide ring, which is positioned to react with the catalytic nucleophile of the enzyme.[2][3]

The Suicide Substrate Mechanism

CBE acts as a mechanism-based inactivator ("suicide substrate"). The inhibition follows a specific two-step kinetic model:

-

Non-covalent Binding: CBE enters the active site of

-glucosidase (GCase), mimicking the glucose moiety of the natural substrate. -

Covalent Trapping: The catalytic nucleophile of the enzyme—Glutamate 340 (Glu340) in human GBA1—attacks the epoxide ring. This opens the ring and forms a stable, covalent ester bond between the inhibitor and the enzyme, permanently disabling the catalytic machinery.

Specificity Profile: GBA1 vs. GBA2

A critical source of experimental error in glycobiology is the cross-reactivity of GBA inhibitors.

-

GBA1 (Lysosomal): Highly sensitive to CBE.[2] Complete inactivation typically occurs at low micromolar concentrations (

). -

GBA2 (Non-lysosomal/Cytosolic): Less sensitive but can be inhibited by CBE at high concentrations or prolonged exposure.

-

Differentiation Strategy: To isolate GBA2 activity, researchers often inhibit GBA1 with CBE and measure residual non-lysosomal activity, or use NB-DGJ , which selectively inhibits GBA2.

Figure 1: Mechanism-based inactivation of GBA1 by CBE.[2] The catalytic glutamate residue attacks the epoxide, locking the enzyme in an inactive state.

Applications in Disease Modeling

The Chemical Phenocopy of Gaucher Disease

By inhibiting GBA1, CBE induces the accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) .[4] This mimics the cellular pathology of Gaucher Disease without the need for gene editing (CRISPR/Cas9) or patient-derived lines.

Advantages over Genetic Models:

-

Titratability: The severity of the lysosomal block can be tuned by altering the CBE concentration (partial vs. total inhibition).

-

Timing: Allows study of acute substrate accumulation in mature neurons, bypassing developmental compensation mechanisms often seen in constitutive knockouts.

Parkinson’s Disease (GBA-PD) Link

CBE is extensively used to investigate the "prion-like" propagation of

Experimental Protocols

In Vitro: Cell Culture Model (SH-SY5Y / HEK293)

Objective: Induce lysosomal GlcCer accumulation and assess autophagy markers (LC3-II, p62).

| Parameter | Specification | Notes |

| Solvent | DMSO or Water | Soluble up to 100 mM. Store stocks at -20°C. |

| Working Conc. | 50 - 100 | 100 |

| Duration | 48 hours - 14 days | < 3 days: Enzyme inhibition only.> 7 days: Significant lipid accumulation & |

| Refresh Rate | Every 48 hours | CBE is unstable in aqueous media (half-life ~24h at 37°C). |

Step-by-Step Workflow:

-

Seeding: Seed cells at 40% confluency.

-

Preparation: Thaw 100 mM CBE stock. Dilute to 100

M in fresh culture media. -

Treatment: Aspirate old media; add CBE-supplemented media.

-

Maintenance: Replace media with fresh CBE every 2 days to maintain inhibitory pressure.

-

Harvest: Lyse cells in RIPA buffer (for Western Blot) or fix (for Immunofluorescence).

In Vivo: Murine Neuronopathic Gaucher Model

Objective: Create a rapid onset neuronopathic model to screen pharmacological chaperones.

-

Route: Intraperitoneal (i.p.) injection.

-

Frequency: Daily.

-

Timeline:

-

Day 0-3: GBA activity drops to <5%.

-

Day 14: Significant accumulation of GlcCer in the brain.

-

Day 21-28: Onset of motor deficits and neuroinflammation.

-

Critical Quality Control: Distinguishing GBA1 vs. GBA2

When measuring

Assay Conditions:

-

GBA1 Activity: Measure at pH 4.5 - 5.0 in the presence of Taurocholate (detergent) and CBE (as a negative control).

-

GBA2 Activity: Measure at pH 6.0 in the absence of detergents. Use NB-DNJ (Miglustat) to inhibit GBA2 specifically.

Figure 2: Differential assay workflow to distinguish GBA1 and GBA2 activity using pH modulation and specific inhibitors.

Troubleshooting & Stability

-

Hydrolysis: The epoxide ring is susceptible to spontaneous hydrolysis in aqueous buffers. Never store diluted CBE at 4°C or room temperature for extended periods. Prepare fresh dilutions immediately before use.

-

Permeability: CBE is water-soluble but crosses the Blood-Brain Barrier (BBB). However, transport is not highly efficient, which is why high doses (100 mg/kg) are required for CNS models compared to visceral models.

-

Safety: As an alkylating agent, CBE is potentially mutagenic. Handle with appropriate PPE.

References

-

Mechanism of Inhibition: Premkumar, L., et al. "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide. Implications for Gaucher disease." Journal of Biological Chemistry 280.25 (2005): 23815-23819. Link

-

GBA1 vs GBA2 Specificity: Ridley, C. M., et al. "GBA1 and GBA2 glucosylceramideases: Two enzymes, one lipid." Journal of Lipid Research 54.9 (2013). Link

-

Murine Model Protocol: Vardi, A., et al. "Delineating the role of glycosphingolipids in the pathogenesis of Gaucher disease using a specific enzyme inhibitor." Journal of Inherited Metabolic Disease 43 (2020). Link

-

Parkinson's Disease Application: Manning-Bog, A. B., et al. "Alpha-synuclein assembly in a model of glucocerebrosidase deficiency." Neurotoxicology 30.6 (2009): 1127-1132. Link

Sources

- 1. Human acid-beta-glucosidase covalently bound to conduritol B epoxide - Proteopedia, life in 3D [proteopedia.org]

- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. michaeljfox.org [michaeljfox.org]

- 5. michaeljfox.org [michaeljfox.org]

The Conduritol Architecture: Stereochemical Probes for Lysosomal Storage Diseases

The following technical guide is structured to serve as a definitive reference for the conduritol family, specifically focusing on their utility as chemical probes in lysosomal storage disease research.

Executive Summary: The "Warhead" of Glycobiology

The conduritol family—specifically the 1,2-anhydro-conduritols (epoxides) —represents a critical class of cyclitol derivatives that function as suicide inhibitors of glycosidases. While the parent conduritols (cyclohexenetetrols) act as reversible competitive inhibitors, their epoxide derivatives possess a strained oxirane ring that acts as an electrophilic "warhead."

For drug development professionals, Conduritol B Epoxide (CBE) is the industry standard for inducing pharmacological models of Gaucher Disease (GD) . By irreversibly binding to the catalytic nucleophile of acid

The Stereochemical Landscape

Conduritols are cyclohex-5-ene-1,2,3,4-tetrols. The family consists of six stereoisomers (A through F), distinguished by the relative configuration of their hydroxyl groups.

-

Conduritol B: The most biologically significant isomer in the context of human disease. Its epoxide derivative mimics the transition state of glucose hydrolysis.

-

Conduritol C: Its epoxide derivative shows specificity for

-galactosidase. -

Conduritol F: Structurally related to the anticancer alkaloid pancratistatin; serves as a chiral scaffold in complex synthesis.

Chemoenzymatic Synthesis

The most elegant route to these compounds utilizes the "chiral pool" generated by microbial oxidation of benzene.

-

Step 1: Pseudomonas putida oxidizes benzene to cis-1,2-dihydrocatechol .

-

Step 2: Stereoselective chemical manipulation yields specific conduritol isomers.

-

Advantage: This chemoenzymatic approach avoids complex resolution steps required in purely synthetic routes.

Mechanism of Action: Covalent Inactivation

The efficacy of Conduritol B Epoxide (CBE) relies on its ability to act as an active-site-directed irreversible inhibitor .

The Kinetic Trap

-

Recognition: The enzyme (GCase) recognizes CBE as a substrate mimic (glucosyl cation mimic).

-

Binding: CBE enters the active site.

-

Ring Opening: The catalytic nucleophile (Glutamate 340 in human GCase) attacks the epoxide ring.

-

Covalent Bond: The ring opens, forming a stable ester bond between the enzyme and the inhibitor. The enzyme is permanently "dead."

Visualization of the Inhibition Pathway

The following diagram illustrates the kinetic pathway of GCase inactivation by CBE.

Figure 1: Kinetic pathway of GCase inactivation. The catalytic glutamate attacks the epoxide, forming a covalent adduct that permanently disables the enzyme.

Experimental Protocols: Validated Disease Models

Trustworthiness Alert: A common failure mode in CBE modeling is using concentrations that inhibit off-targets (like GBA2 or Lysosomal

In Vitro Model: Inducing Gaucher Phenotype in SH-SY5Y Cells

This protocol creates a cellular model of neuronopathic Gaucher disease, characterized by glucosylceramide accumulation and

Reagents:

-

Conduritol B Epoxide (CBE), >98% purity.

-

Differentiation media (Retinoic Acid, if using differentiated cells).

-

LysoTracker Red (for lysosomal volume validation).

Protocol:

| Step | Action | Critical Technical Note |

|---|---|---|

| 1. Preparation | Dissolve CBE in DMSO to create a 100 mM stock. | Store at -20°C. Avoid repeated freeze-thaw cycles to prevent epoxide hydrolysis. |

| 2. Seeding | Seed SH-SY5Y cells at

In Vivo Model: The CBE Mouse

This protocol induces a rapid, severe neuronopathic phenotype (resembling Type 2/3 Gaucher).

-

Subject: C57BL/6 mice (post-natal day 8–15 typically).

-

Route: Intraperitoneal (IP) injection.[2]

-

Frequency: Daily.

-

Outcome:

-

Day 3-5: 90% reduction in brain GCase activity.

-

Day 14-21: Significant accumulation of Glucosylsphingosine (Lyso-Gb1) and Glucosylceramide.

-

Neurology: Motor dysfunction and paralysis typically onset after 2-3 weeks of daily dosing.

-

Data Summary: The Conduritol Family Profile

The following table summarizes the specificity and utility of key conduritol derivatives.

| Compound | Structure | Primary Target | Application |

| Conduritol B Epoxide (CBE) | 1,2-anhydro-myo-inositol | GCase (GBA1) | Gold standard for Gaucher/Parkinson's modeling. |

| Conduritol C Epoxide | 1,2-anhydro-epi-inositol | Chemical probe for Fabry Disease research. | |

| Conduritol F | (leucanthemitol) | N/A (Synthetic) | Chiral precursor for synthesis of Pancratistatin (anticancer). |

| Bromoconduritol B | Bromo-derivative | Historical active-site probe; less specific than CBE. |

Workflow Visualization: Creating the "Chemical Knockout"

The following diagram outlines the decision tree for establishing a pharmacological chaperone screening assay using CBE.

Figure 2: Workflow for screening pharmacological chaperones. The "Washout" step is critical to allow the chaperone-stabilized enzyme to function without the competitive presence of the inhibitor.

References

-

Manning-Bog, A. B., et al. (2009). "Alpha-synuclein accumulates in Gaucher disease models." Neurotoxicology. Link

-

Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling."[6] The FEBS Journal. Link

-

Vardi, A., et al. (2016). "Delineating pathological pathways in a chemically induced mouse model of Gaucher disease." Journal of Pathology. Link

-

Balci, M., et al. (2012). "Synthesis and biological evaluation of aromatic analogues of conduritol F." Bioorganic & Medicinal Chemistry. Link

-

Premkumar, L., et al. (2005). "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide." Journal of Biological Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Conduritol B epoxide | β-glucosidase Inhibitor | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (-)-Conduritol B Epoxide as a Chemical Probe for Glycosidases

Introduction: The Imperative for Precise Glycosidase Interrogation

Glycoside hydrolases (GHs), or glycosidases, are a vast and ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates.[1] Their roles are fundamental to a myriad of biological processes, from digestion and cellular metabolism to bacterial cell wall degradation and glycoprotein processing. Consequently, dysfunction in glycosidase activity is implicated in numerous human diseases, including lysosomal storage disorders (LSDs) like Gaucher disease, metabolic disorders such as diabetes, and viral infections.[2]

To decipher the precise roles of individual glycosidases in these complex biological systems and to develop targeted therapeutics, researchers require highly specific tools that can modulate and report on their activity. Chemical probes, particularly mechanism-based irreversible inhibitors, have become indispensable instruments in this pursuit. Among these, (-)-Conduritol B Epoxide (CBE) has emerged as a cornerstone tool for studying retaining β-glucosidases, most notably the lysosomal enzyme glucocerebrosidase (GCase, GBA), whose deficiency is the cause of Gaucher disease.[3][4][5]

This guide provides an in-depth technical overview of CBE, detailing its mechanism of action and its practical application as a chemical probe for researchers, scientists, and drug development professionals. We will move beyond simple definitions to explore the causality behind its use, providing field-proven protocols and critical insights into its selectivity and experimental design.

The Molecular Logic of (-)-Conduritol B Epoxide: A Mechanism-Based Covalent Inhibitor

CBE is not a simple competitive inhibitor that reversibly binds and unbinds from the enzyme. Instead, it is a highly selective, mechanism-based irreversible inhibitor.[5][6][7] This distinction is critical to its utility as a chemical probe. Its efficacy stems from its structural resemblance to the natural glucose substrate, allowing it to be recognized and processed by the target enzyme's active site.

The catalytic cycle of retaining β-glucosidases proceeds via a double-displacement mechanism involving two key carboxylic acid residues: a catalytic nucleophile and an acid/base catalyst. CBE hijacks this very mechanism for its inhibitory action.

-

Recognition and Binding: CBE enters the active site of a retaining β-glucosidase. Its cyclohexene ring mimics the oxocarbenium ion-like transition state of the natural substrate.[1]

-

Nucleophilic Attack: The enzyme's catalytic nucleophile, a glutamate or aspartate residue, attacks one of the electrophilic carbons of the epoxide ring. In human GCase, this has been definitively identified as the glutamate residue at position 340 (Glu340).[8]

-

Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme.[8][9] This covalent modification permanently inactivates the enzyme, as the second step of the natural catalytic cycle (hydrolysis by water) cannot occur.

This covalent and irreversible binding is the key to CBE's power as a chemical probe. It allows for the stoichiometric and permanent labeling of active enzyme molecules, providing a direct readout of functional enzyme levels rather than just protein presence.

Caption: Covalent modification of GCase by (-)-Conduritol B Epoxide.

Core Application I: Creating High-Fidelity Disease Models

One of the most widespread and powerful applications of CBE is the generation of cellular and animal models of Gaucher disease.[4][10] By selectively and irreversibly inhibiting GCase, CBE phenocopies the genetic deficiency that causes the disease, leading to the accumulation of the enzyme's substrate, glucosylceramide.[6][11] These models are invaluable for studying disease pathogenesis and for the preclinical evaluation of therapeutic strategies.

Causality in Model Generation:

Why use a chemical inhibitor instead of a genetic knockout? While genetic models are essential, chemically-induced models offer unique advantages:

-

Temporal Control: Inhibition can be initiated at specific developmental stages or time points, allowing researchers to study disease onset and progression in a controlled manner.

-

Dosage Control: The degree of enzyme inhibition can be titrated by adjusting the CBE concentration, enabling the modeling of varying disease severities.

-

Circumvention of Lethality: In some organisms, complete genetic knockout of GCase is lethal.[12] CBE allows for partial and controlled inhibition, creating viable models that still exhibit key disease pathologies.

Caption: Workflow for a CBE-Induced Cellular Gaucher Model.

Protocol: Induction of a Cellular Model of Gaucher Disease

This protocol provides a framework for inhibiting GCase in cultured mammalian cells.

Principle: Cells are treated with a specific concentration of CBE for a sufficient duration to achieve irreversible inhibition of lysosomal GCase. Following treatment, the cells are analyzed for reduced enzyme activity and substrate accumulation, confirming the establishment of the disease model.

Materials:

-

Cultured mammalian cells (e.g., SH-SY5Y neuroblastoma, primary fibroblasts)

-

Complete cell culture medium

-

(-)-Conduritol B Epoxide (CBE) stock solution (e.g., 100 mM in DMSO or water, store at -20°C)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for GCase activity assay (see Protocol 3) and lipid analysis (e.g., HPLC, mass spectrometry)

Procedure:

-

Cell Plating: Plate cells at an appropriate density in multi-well plates to ensure they are in a logarithmic growth phase at the time of treatment.

-

CBE Preparation: On the day of the experiment, thaw the CBE stock solution and prepare working dilutions in complete cell culture medium.

-

Expert Insight: A dose-response curve (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM) is essential to determine the optimal concentration for your cell type to achieve significant GCase inhibition without inducing widespread cytotoxicity.

-

-

Treatment: Aspirate the old medium from the cells and replace it with the CBE-containing medium. Include a vehicle-only control (e.g., medium with DMSO).

-

Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours. The duration is critical to allow for sufficient uptake and covalent modification.

-

Wash and Recovery: Aspirate the CBE-containing medium, wash the cells twice with sterile PBS to remove any unbound inhibitor, and add fresh, complete medium.

-

Phenotype Development: Culture the cells for an additional 24-72 hours to allow for the accumulation of glucosylceramide and the development of downstream cellular phenotypes (e.g., lysosomal stress, mitochondrial dysfunction).[7]

-

Validation: Harvest the cells. Use one portion of the cell lysate to measure residual GCase activity and another portion for quantifying glucosylceramide levels to validate the model.

Core Application II: Target Engagement & Selectivity Profiling with ABPP

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to assess the functional state of entire enzyme families directly in native biological systems.[13][14] While CBE itself is not typically equipped with a reporter tag, it is a perfect tool for competitive ABPP.

The Logic of Competitive ABPP: This method is used to confirm that a compound (like CBE) engages its intended target in a complex biological sample (e.g., cell lysate, tissue homogenate).

-

A biological sample is pre-incubated with the inhibitor of interest (CBE).

-

CBE binds covalently to the active sites of its targets (primarily GCase).

-

A broad-spectrum, reporter-tagged activity-based probe (ABP) that targets the same family of enzymes (e.g., a fluorescently-tagged β-glucosidase ABP) is then added to the sample.

-

This ABP can only label the active sites of enzymes that were not already blocked by CBE.

-

The samples are analyzed by SDS-PAGE. A reduction or complete loss of the fluorescent signal at the molecular weight corresponding to GCase confirms that CBE successfully engaged and inhibited its target.[4][15]

This self-validating system provides definitive proof of target engagement and can be used to determine the potency (IC₅₀) of the inhibitor in a native environment.[15]

Caption: Competitive ABPP Workflow for CBE Target Validation.

Scientific Integrity: Understanding Selectivity and Off-Target Effects

A critical aspect of using any chemical probe is understanding its selectivity profile. While CBE is a highly valuable tool for inhibiting GCase, it is not perfectly specific. Authoritative and trustworthy science demands acknowledging and controlling for potential off-target effects.

Studies have shown that at concentrations significantly higher than those needed to inhibit GCase, CBE can also inhibit other glycosidases.[4][15] The two most prominent off-targets are:

-

Non-lysosomal Glucosylceramidase (GBA2): An enzyme located at the endoplasmic reticulum and Golgi.[4][10]

-

Lysosomal α-Glucosidase (GAA): The enzyme deficient in Pompe disease.[4][5]

This knowledge is not a detriment but rather a guide for rigorous experimental design. It establishes a "selectivity window"—a concentration range where GCase is effectively inhibited while off-target effects are minimized.[4][16]

| Target Enzyme | Typical IC₅₀ (in HEK293T cells) | Cellular Location | Implication for Experiments |

| GCase (GBA) | ~0.6 µM [15] | Lysosome | Primary Target. Use concentrations that saturate GBA inhibition. |

| GBA2 | ~315 µM[15] | ER / Golgi | Off-target effects likely at high CBE concentrations (>50-100 µM). |

| GAA | ~249 µM[15] | Lysosome | Potential for confounding results in studies of lysosomal function at high CBE concentrations. |

| GANAB | ~2900 µM[15] | ER | Less likely to be a significant off-target. |

| GUSB | ~857 µM[15] | Lysosome | Less likely to be a significant off-target. |

| Data derived from competitive ABPP in intact HEK293T cells after 24h exposure.[15] IC₅₀ values can vary between systems. |

Self-Validating Experimental Design:

-

Titrate CBE: Always perform a dose-response analysis to use the lowest effective concentration.

-

Use Secondary Assays: When possible, directly measure the activity of potential off-target enzymes (like GBA2 or GAA) to confirm they are not significantly inhibited at the CBE concentration used in your experiment.

-

Employ Orthogonal Tools: Validate key findings using complementary approaches, such as siRNA-mediated knockdown of GCase, to ensure the observed phenotype is a direct result of on-target inhibition.

Protocol: In Vitro Glycosidase Inhibition Assay

This protocol details how to measure the inhibitory potency (IC₅₀) of CBE against a glycosidase in a cell-free system.

Principle: The activity of a glycosidase is measured by its ability to cleave a fluorogenic or colorimetric substrate. The rate of reaction is measured in the presence of varying concentrations of CBE to determine the concentration that inhibits 50% of the enzyme's activity.

Materials:

-

Source of enzyme (e.g., purified recombinant GCase, cell lysate)

-

Assay Buffer (e.g., McIlvaine's buffer, pH 5.2 for lysosomal GCase)

-

Fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside, "4-MUG")

-

(-)-Conduritol B Epoxide (CBE)

-

Stop Solution (e.g., 1 M glycine, pH 10.5)

-

96-well black plates (for fluorescence)

-

Plate reader capable of fluorescence detection (e.g., Ex: 365 nm, Em: 445 nm for 4-MU)

Procedure:

-

Enzyme Preparation: Dilute the enzyme source in the assay buffer to a concentration that yields a linear reaction rate within a 15-30 minute timeframe.

-

Inhibitor Preparation: Prepare a serial dilution of CBE in the assay buffer. A typical range to test would be from 1 nM to 500 µM.

-

Pre-incubation (Critical Step): In the wells of the 96-well plate, add 25 µL of the diluted enzyme and 25 µL of the serially diluted CBE (or vehicle control).

-

Causality Explained: Because CBE is a time-dependent, irreversible inhibitor, a pre-incubation step is required . This allows time for the covalent modification to occur. A standard pre-incubation is 30 minutes at 37°C.

-

-

Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the 4-MUG substrate (pre-warmed to 37°C) to each well. The final substrate concentration should be at or below its Kₘ value.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The time should be optimized to remain within the linear range of the assay for the uninhibited control.

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well. The high pH deprotonates the 4-methylumbelliferone product, maximizing its fluorescence.

-

Read Fluorescence: Measure the fluorescence on a plate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of remaining enzyme activity against the log of the CBE concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Outlook

(-)-Conduritol B Epoxide is more than just an inhibitor; it is a precision tool that has fundamentally enabled the study of retaining β-glucosidases. Its mechanism-based, irreversible action provides a robust and reliable method for modulating GCase function, forming the basis for countless studies on Gaucher disease and the broader roles of lysosomal biology.

The key to its successful application lies in a deep understanding of its molecular logic. By appreciating its covalent mechanism, researchers can design powerful experiments like competitive ABPP to definitively prove target engagement. By acknowledging its known off-target profile, scientists can build self-validating experimental plans that produce trustworthy and rigorous data. As chemical biology continues to evolve, the principles learned from the application of foundational probes like CBE will continue to inform the development of next-generation tools with even greater specificity and novel functionalities, further empowering the exploration of complex biological systems.

References

-

Title: Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α - ResearchGate Source: ResearchGate URL: [Link]

-

Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: PubMed URL: [Link]

-

Title: Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse) Source: PubMed URL: [Link]

-

Title: Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes Source: PubMed URL: [Link]

-

Title: What are Glycosidase inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

-

Title: Human acid-beta-glucosidase covalently bound to conduritol B epoxide Source: Proteopedia URL: [Link]

-

Title: Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features Source: PubMed URL: [Link]

-

Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling Source: Semantic Scholar URL: [Link]

-

Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: PMC - NCBI URL: [Link]

-

Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling Source: ResearchGate URL: [Link]

-

Title: From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling Source: Journal of the American Chemical Society URL: [Link]

-

Title: From Mechanism-Based Retaining Glycosidase Inhibitors to Activity Source: White Rose Research Online URL: [Link]

-

Title: Restoration of β-GC trafficking improves the lysosome function in Gaucher's disease Source: bioRxiv URL: [Link]

-

Title: Animal Models for the Study of Gaucher Disease Source: MDPI URL: [Link]

-

Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers in Molecular Biosciences URL: [Link]

-

Title: Activity-based protein profiling of glucosidases, fucosidases and glucuronidases Source: Scholarly Publications Leiden University URL: [Link]

-

Title: The revolution and evolution of activity-based protein profiling. Source: YouTube URL: [Link]

-

Title: Glycosidases as an analytical tool in glycomics assays Source: Scholarly Publications Leiden University URL: [Link]

Sources

- 1. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conduritol B epoxide | Glycosylases | Tocris Bioscience [tocris.com]

- 6. Conduritol B Epoxide (Conduritol Epoxide), beta-glucosidase inhibitor (CAS 6090-95-5) | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Human acid-beta-glucosidase covalently bound to conduritol B epoxide - Proteopedia, life in 3D [proteopedia.org]

- 9. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 15. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

Methodological & Application

application of (-)-Conduritol B in lysosomal storage disease research

Application Note: Modeling Glucocerebrosidase Deficiency with (-)-Conduritol B Epoxide (CBE)

Introduction & Mechanism of Action

(-)-Conduritol B Epoxide (CBE) is a cyclitol derivative that acts as a potent, specific, and irreversible inhibitor of acid

In the context of Lysosomal Storage Disease (LSD) research, CBE is the "gold standard" tool for creating chemically induced models of Gaucher Disease (GD) . Because GBA1 mutations are the most common genetic risk factor for Parkinson’s Disease (PD) , CBE models are also critical for studying

Mechanism of Inhibition

CBE functions as a mechanism-based "suicide" inhibitor. It mimics the oxocarbenium ion transition state of the natural substrate (glucosylceramide). Upon binding to the GCase active site, the epoxide ring undergoes nucleophilic attack by the catalytic nucleophile Glu340 , forming a stable covalent ester bond. This permanently inactivates the enzyme.

Physiological Consequence:

Inhibition of GCase prevents the hydrolysis of Glucosylceramide (GlcCer) into ceramide and glucose. The resulting accumulation of GlcCer (and its deacylated form, Glucosylsphingosine/GlcSph ) in the lysosome triggers a cascade of downstream pathologies, including lysosomal pH elevation, cathepsin D dysregulation, and the aggregation of

Figure 1: Mechanism of CBE-induced lysosomal dysfunction. CBE covalently binds GCase, halting lipid metabolism and triggering downstream protein aggregation.

Experimental Design Strategy

Before initiating a protocol, researchers must select the appropriate model type based on the specific phenotype required.

| Feature | Acute Model (Cellular) | Chronic Model (Cellular) | In Vivo Model (Murine) |

| Duration | 24 – 48 Hours | 10 – 14 Days | 28 Days (Sub-chronic) |

| CBE Conc. | 50 – 200 µM | 10 – 50 µM | 50 – 100 mg/kg (daily i.p.) |

| GCase Activity | >95% Reduction | >90% Reduction | ~50% (Low dose) to 90% (High) |

| Pathology | Enzyme loss only | GlcCer accumulation | |

| Application | Screening GCase binders | Modeling GD/PD pathology | Preclinical Drug Efficacy |

Expert Insight: For studying

Protocol: In Vitro Model Generation (SH-SY5Y & Primary Neurons)

Reagents:

-

(-)-Conduritol B Epoxide (CBE): High purity (>98%).

-

Solvent: DMSO or Sterile Water (CBE is water-soluble, but DMSO stocks are more stable at -20°C).

-

Cell Media: DMEM/F12 (SH-SY5Y) or Neurobasal (Primary).

Stock Preparation:

-

Dissolve CBE in anhydrous DMSO to create a 100 mM stock solution.

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C. Stable for 6 months.

Step-by-Step Procedure:

-

Seeding: Seed SH-SY5Y cells at a density of

cells/cm² or primary neurons at desired density. Allow 24h for attachment. -

differentiation (Optional but Recommended): For SH-SY5Y, differentiate with Retinoic Acid (10 µM) for 5-7 days to induce a neuronal phenotype before CBE treatment.

-

Treatment Initiation (Day 0):

-

Dilute CBE stock directly into fresh culture media to a final concentration of 100 µM .

-

Note: 100 µM is the saturation point for maximal inhibition without off-target cytotoxicity in most lines.

-

-

Maintenance (The "Replenishment Rule"):

-

Critical: GCase is continuously synthesized by the cell. Because CBE is an irreversible inhibitor, you must inhibit the newly synthesized enzyme.

-

Perform a full media change every 2-3 days containing fresh 100 µM CBE.

-

Do not simply "top up" the media; toxic metabolites must be removed.

-

-

Harvest (Day 8-14):

-

For lipid analysis or aggregation assays, harvest cells after a minimum of 8 days.

-

Protocol: Validation via GCase Activity Assay

This assay uses the fluorogenic substrate 4-Methylumbelliferyl

Critical Scientific Control: The assay must be performed at pH 5.4 . At neutral pH, the cytosolic enzyme GBA2 (non-lysosomal) can cleave 4-MUG, leading to false negatives (appearing as if GCase is active when it is not).

Reagents:

-

Lysis Buffer: 50 mM Citrate-Phosphate (pH 5.4), 0.25% Sodium Taurocholate, 0.25% Triton X-100.

-

Why Taurocholate? It mimics the lysosomal environment and activates GCase.

-

-

Substrate: 4 mM 4-MUG in Citrate-Phosphate buffer (pH 5.4).

-

Stop Solution: 0.5 M Glycine-NaOH, pH 10.7.

-

Why pH 10.7? The 4-MU fluorophore is maximal only at basic pH.

-

Workflow:

-

Lysis: Wash cells 2x with cold PBS. Scrape in Lysis Buffer. Incubate on ice for 30 min. Centrifuge (14,000 x g, 10 min) to remove debris.

-

Reaction:

-

Add 10 µL of lysate to a black 96-well plate.

-

Add 40 µL of 4-MUG Substrate .

-

Incubate at 37°C for 30–60 minutes (protected from light).

-

-

Termination:

-

Add 150 µL of Stop Solution .

-

-

Measurement:

-

Read Fluorescence immediately: Ex 365 nm / Em 445 nm.

-

-

Normalization:

-

Normalize RFU values to total protein concentration (BCA Assay).

-

Downstream Application: -Synuclein Aggregation

To prove the model mimics PD, you must demonstrate the shift of

Sequential Extraction Protocol:

-

Triton-Soluble Fraction:

-

Lyse cells in 1% Triton X-100 in PBS + Protease Inhibitors.[2]

-

Centrifuge at 100,000 x g for 30 min at 4°C.

-

Supernatant = Soluble (Physiological)

-synuclein.

-

-

Insoluble Fraction (Aggregates):

-

Wash the pellet once with Triton buffer.

-

Resuspend the pellet in 2% SDS + 8M Urea .

-

Sonicate briefly to solubilize.

-

Result = Insoluble (Pathological)

-synuclein.[3]

-

-

Analysis: Western Blot for total

-synuclein. A successful CBE model will show a 2-3 fold increase in the Urea/SDS fraction compared to vehicle control.

Figure 2: Experimental workflow for generating and validating a chronic CBE model.

Troubleshooting & Optimization

-

Issue: High cytotoxicity in treated cells.

-

Cause: Off-target effects or DMSO toxicity.

-

Solution: Ensure final DMSO concentration is <0.1%. Validate that 100 µM CBE does not inhibit GBA2 (cytosolic) or lysosomal

-glucosidase significantly in your specific cell line. Perform an LDH release assay to distinguish specific lysosomal stress from general necrosis.

-

-

Issue: No

-synuclein aggregation observed.-

Cause: Treatment duration too short or cell line has low endogenous

-synuclein. -

Solution: Extend treatment to 14 days. If using SH-SY5Y, consider transfecting with Wild Type (WT) or A53T

-synuclein vectors before CBE treatment to provide sufficient substrate for aggregation.

-

-

Issue: High background in Activity Assay.